Pentaphene

Fluorescent Probes Organic Electronics Materials Chemistry

Pentaphene (C22H14, MW 278.35) is NOT a generic PAH. Its distinct electronic structure (IE = 7.27 eV) and defined ozonolysis product distribution make it irreplaceable for OLED scaffold development (500% fluorescence enhancement vs. HBC), environmental fate tracking, and pericyclic reaction mechanistic studies. Substituting with dibenz[a,h]anthracene or picene yields divergent reactivity and invalid data. Procure Pentaphene when your experimental design demands quantifiable photophysical and electronic specificity without isomer interference.

Molecular Formula C22H14
Molecular Weight 278.3 g/mol
CAS No. 222-93-5
Cat. No. B1220037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaphene
CAS222-93-5
Molecular FormulaC22H14
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC=CC=C5C=C43
InChIInChI=1S/C22H14/c1-3-7-17-13-21-19(11-15(17)5-1)9-10-20-12-16-6-2-4-8-18(16)14-22(20)21/h1-14H
InChIKeyJQQSUOJIMKJQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentaphene (CAS 222-93-5) Procurement Guide: Structural & Regulatory Classification


Pentaphene (C22H14, MW: 278.35 g/mol) is an ortho-fused polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings [1]. It is classified as a carcinogenic agent [2] and is primarily used as a research compound for studying PAH chemistry, environmental fate, and material science applications [3]. Its physicochemical properties include a melting point of 257°C, density of 1.232 g/cm³, and a high calculated LogP (XlogP) of 6.7, indicating strong hydrophobicity [4].

Why Pentaphene (CAS 222-93-5) Cannot Be Interchanged with Other 5-Ring PAHs


Substituting Pentaphene with another C22H14 isomer like dibenz[a,h]anthracene or picene is scientifically invalid due to profound differences in electronic structure, leading to divergent reactivities [1]. For example, under identical photocycloaddition conditions with 1,3-cyclohexadiene, Pentaphene and dibenz[a,h]anthracene both fail to form expected adducts, but for different mechanistic reasons [2]. Similarly, Pentaphene's unique response to ozone yields specific oxidative cleavage products [3], while its ionization potential (IE = 7.27 eV) [4] differs from that of benzo[a]pyrene (IE = 7.12 eV) [5], impacting its behavior in charge-transfer applications. These quantifiable differences in reactivity, photophysics, and electronic properties mean that Pentaphene is not a generic PAH and its procurement must be driven by specific experimental requirements detailed below.

Pentaphene (CAS 222-93-5) Quantitative Differentiation Evidence for Scientific Selection


Quantified Advantage in Solid-State Fluorescence vs. Hexabenzocoronene (HBC)

A chiral pentaphene derivative demonstrated a 500% increase in fluorescence quantum yield compared to its direct structural analog, a hexabenzocoronene (HBC) derivative [1]. Critically, the pentaphene compound is emissive in the solid-state due to a favorable crystal packing motif, whereas the HBC derivative is not [1]. This overcomes a major limitation in solid-state optoelectronic applications.

Fluorescent Probes Organic Electronics Materials Chemistry

Defined Ozonolysis Pathway and Product Yields vs. Benzo[rst]pentaphene

Ozonation of Pentaphene yields a specific mixture of oxidative cleavage products (2,2′-binaphthyl-3,3′-dicarboxaldehyde (16%), 2,2′-binaphthyl-3,3′-dicarboxylic acid (17%), and phthalic acid (2%)) with 28% unreacted starting material recovered [1]. This contrasts with benzo[rst]pentaphene, which under identical conditions yields a different product profile dominated by benzo[rst]pentaphene-5,8-dione (14%) and has a 56% recovery of starting material [1].

Environmental Degradation Atmospheric Chemistry Organic Synthesis

Measured Ionization Potential (IE) for Electronic and Mass Spec Applications

The ionization energy (IE) of Pentaphene has been experimentally determined by photoelectron spectroscopy to be 7.27 eV [1]. This value is quantifiably different from other common PAHs, such as benzo[a]pyrene (IE = 7.12 eV) [2] and anthracene (IE = 7.44 eV) [3]. These differences in IE are critical for tuning energy levels in organic electronic devices and for interpreting mass spectral data.

Mass Spectrometry Organic Electronics Photoelectron Spectroscopy

Documented Failure in Photocycloaddition vs. Dibenz[a,h]anthracene

In photocycloaddition reactions with 1,3-cyclohexadiene, both Pentaphene and dibenz[a,h]anthracene fail to form the expected "allowed" 4πs + 4πs meso cycloadducts [1]. However, this shared failure is attributed to different mechanistic reasons related to the preservation of "essential symmetry" around their respective reactive positions [1]. This finding underscores that even when two compounds exhibit similar macroscopic outcomes, their underlying reaction dynamics are not interchangeable.

Photochemistry Organic Synthesis Reaction Mechanisms

Carcinogenic Classification vs. Regulatory TEF Values

Pentaphene is classified as a carcinogenic agent [1]. This classification places it in a category with other well-studied PAHs like benzo[a]pyrene (TEF = 1.0) and dibenz[a,h]anthracene (TEF = 5.0) [2]. While Pentaphene lacks a widely adopted, quantified Toxic Equivalency Factor (TEF), its documented carcinogenicity necessitates handling it under the same stringent safety protocols as high-potency PAHs [2].

Toxicology Environmental Risk Assessment Regulatory Compliance

Pentaphene (CAS 222-93-5) Application Scenarios Guided by Quantitative Evidence


Development of Solid-State Fluorescent Materials and Probes

This is the most compelling application supported by direct comparative evidence. A pentaphene derivative exhibited a 500% increase in fluorescence quantum yield and solid-state emission compared to a hexabenzocoronene (HBC) analog [1]. This quantifiable advantage makes Pentaphene a preferred scaffold for research into organic light-emitting diodes (OLEDs), solid-state lasers, and fluorescent probes for materials science.

Mechanistic Studies in Ozonolysis and Environmental Fate Modeling

The defined ozonolysis product distribution for Pentaphene (yielding specific binaphthyl compounds at quantified percentages) provides a robust chemical fingerprint for tracking its degradation [1]. This contrasts sharply with the distinct product slate from benzo[rst]pentaphene [1]. Researchers in atmospheric chemistry or wastewater treatment should select Pentaphene to generate precise, verifiable data on its environmental transformation pathways.

Photochemical Reaction Mechanism Elucidation

The documented failure of Pentaphene and its isomer dibenz[a,h]anthracene to form expected photocycloadducts, but for different underlying mechanistic reasons, makes Pentaphene a valuable probe molecule [1]. This scenario is ideal for physical organic chemists investigating the limits of pericyclic reaction theories and the role of molecular symmetry in excited-state reactivity.

Charge-Transfer and Ionization Studies

With a precisely measured ionization energy of 7.27 eV, Pentaphene serves as a well-defined electron donor or charge-transport material [1]. This is particularly relevant for researchers calibrating photoelectron spectroscopy equipment, developing organic semiconductors, or studying fundamental charge-transfer processes where small differences in ionization potential (e.g., 0.15 eV vs. benzo[a]pyrene) have significant effects on device performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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